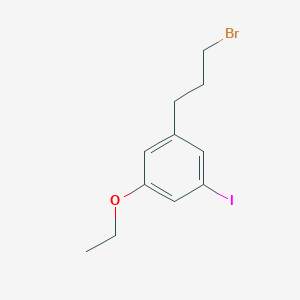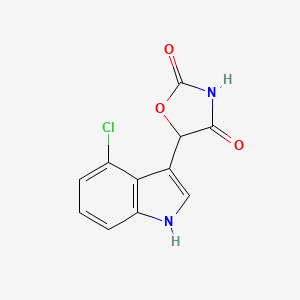
5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene is a synthetic organic compound that belongs to the class of indacene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the core indacene structure through cyclization reactions.
Step 2: Introduction of the 2,7-dimethyl-octyl groups via alkylation reactions.
Step 3: Incorporation of the oxa and dithia functionalities through specific substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as chromatography and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups such as halides or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to specific proteins or enzymes to modulate their activity.
Pathways: Involvement in signaling pathways that regulate cellular processes such as apoptosis, proliferation, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene derivatives: Compounds with similar core structures but different substituents.
Other Indacene Derivatives: Compounds with variations in the indacene core or different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which may impart distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C29H46OS2 |
|---|---|
Molekulargewicht |
474.8 g/mol |
IUPAC-Name |
8,8-bis(2,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene |
InChI |
InChI=1S/C29H46OS2/c1-21(2)11-7-9-13-23(5)19-29(20-24(6)14-10-8-12-22(3)4)25-15-17-31-27(25)28-26(30-29)16-18-32-28/h15-18,21-24H,7-14,19-20H2,1-6H3 |
InChI-Schlüssel |
OSSKPLTWGWFNFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCC(C)CC1(C2=C(C3=C(O1)C=CS3)SC=C2)CC(C)CCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14047770.png)
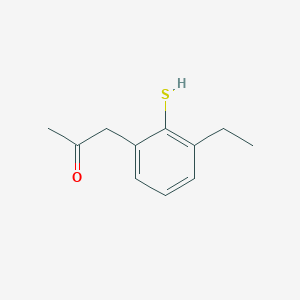
![[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)

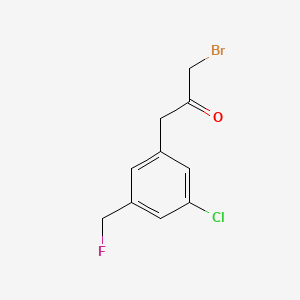
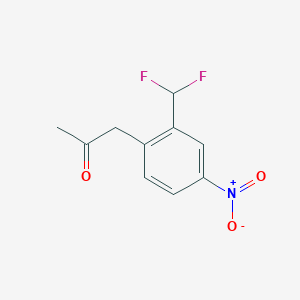
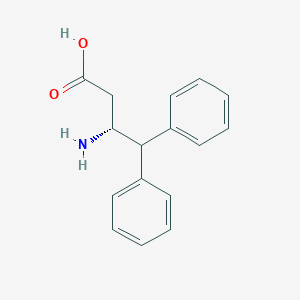
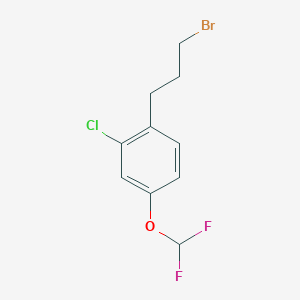

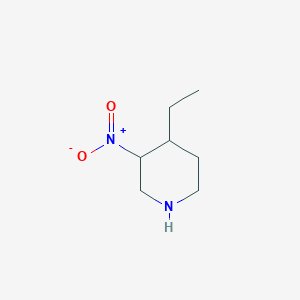
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)
